molecular formula C20H30N2O B12487482 3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one

3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one

Cat. No.: B12487482
M. Wt: 314.5 g/mol
InChI Key: CWJMJOHIKPLQQP-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one is a complex organic compound that features a cyclopentyl group, a piperidine ring, and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one is unique due to its specific combination of a cyclopentyl group, a piperidine ring, and an aromatic amine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-(2-methylanilino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O/c1-16-6-2-5-9-19(16)21-18-12-14-22(15-13-18)20(23)11-10-17-7-3-4-8-17/h2,5-6,9,17-18,21H,3-4,7-8,10-15H2,1H3

InChI Key

CWJMJOHIKPLQQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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